5-(o-Tolyl)nicotinaldehyde CAS number and chemical properties
5-(o-Tolyl)nicotinaldehyde CAS number and chemical properties
An In-Depth Technical Guide to 5-(o-Tolyl)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(o-Tolyl)nicotinaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, synthetic pathways, and its role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource, synthesizing established chemical principles with practical insights for laboratory application.
Core Compound Identification and Properties
5-(o-Tolyl)nicotinaldehyde, systematically named 5-(2-methylphenyl)pyridine-3-carbaldehyde, belongs to a class of substituted pyridines. The structure features a pyridine ring substituted at the 5-position with an ortho-tolyl group and at the 3-position with a formyl (aldehyde) group. This unique arrangement of a hydrogen-bond accepting pyridine nitrogen, a lipophilic tolyl moiety, and a reactive aldehyde handle makes it a valuable scaffold in drug design.
While a specific CAS Number for the ortho isomer is not readily found in common chemical databases, the closely related para-isomer, 5-(p-Tolyl)nicotinaldehyde, is identified by CAS Number 229008-16-6 .[1] Researchers should exercise diligence in sourcing and characterization.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [2][3][4] |
| Molecular Weight | 197.23 g/mol | [2][3] |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Inferred from parent compound Nicotinaldehyde[5][6] |
| SMILES | O=Cc1cncc(c1)c2ccccc2C | |
| InChIKey | Inferred from structure | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
Physicochemical and Spectroscopic Profile
The structural features of 5-(o-Tolyl)nicotinaldehyde give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around δ 9.5-10.5 ppm), aromatic protons on both the pyridine and tolyl rings (in the δ 7.0-8.5 ppm region), and a singlet for the methyl protons of the tolyl group (around δ 2.0-2.5 ppm).
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¹³C NMR Spectroscopy : The carbon NMR would feature a signal for the aldehyde carbonyl carbon at the downfield end of the spectrum (δ > 190 ppm), along with a series of signals in the aromatic region (δ 120-160 ppm) and a signal for the methyl carbon (around δ 20 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, sharp absorption band between 1680-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] Additionally, C-H stretching vibrations for the aromatic rings are expected between 3000 and 3100 cm⁻¹.[7]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 198.0913.[4][8] The fragmentation pattern would likely involve the loss of the carbonyl group.[9]
Synthesis and Reactivity: A Versatile Chemical Hub
The synthesis of 5-(o-Tolyl)nicotinaldehyde is most efficiently achieved through modern cross-coupling methodologies, primarily the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical synthesis.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The preferred synthetic route involves the palladium-catalyzed coupling of a halogenated pyridine precursor, such as 5-bromonicotinaldehyde, with o-tolylboronic acid. This method offers high yields and functional group tolerance.
Caption: Proposed Suzuki-Miyaura synthesis of 5-(o-Tolyl)nicotinaldehyde.
Core Reactivity: The Aldehyde as a Synthetic Linchpin
The aldehyde functional group is the primary site of reactivity, serving as an entry point for a wide array of chemical transformations. This versatility allows for the generation of diverse libraries of compounds for biological screening.[10]
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Reduction to Alcohol : The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(o-tolyl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride (NaBH₄). This alcohol is a key intermediate for etherification and esterification reactions.[10]
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Oxidation to Carboxylic Acid : Oxidation of the aldehyde yields 5-(o-tolyl)nicotinic acid, a precursor for the synthesis of amides and esters, which are common motifs in drug molecules.
-
Carbon-Carbon Bond Formation : The aldehyde is an excellent substrate for reactions that extend the carbon framework, such as the Wittig reaction to form alkenes or the Knoevenagel condensation.[11]
Caption: Key synthetic transformations of the aldehyde group.
Relevance in Drug Discovery and Medicinal Chemistry
The 5-(o-Tolyl)nicotinaldehyde scaffold is of high interest to medicinal chemists for several reasons:
-
Privileged Structural Motifs : Both pyridine and substituted phenyl rings are considered "privileged scaffolds" in drug discovery, appearing frequently in FDA-approved drugs.[12] They offer a rigid framework for orienting functional groups for optimal interaction with biological targets.
-
Versatile Intermediate : As detailed above, the aldehyde group is a gateway to a multitude of other functionalities, enabling the rapid synthesis of diverse compound libraries. This is a critical strategy in the early phases of drug discovery for identifying hit and lead compounds.[]
-
Bioisosteric Potential : The tolyl group can be modified (e.g., by changing the methyl position or adding other substituents) to fine-tune steric and electronic properties, which can modulate a compound's potency, selectivity, and pharmacokinetic (ADME) profile.[14]
-
Proven Biological Activity of Related Scaffolds : Compounds containing similar tolyl-heterocycle structures have demonstrated significant biological activity. For instance, pyrazole derivatives with a tolyl group have shown potent antiproliferative activity against various cancer cell lines.[15][16] Furthermore, 8-(o-tolyl)quinazoline derivatives have been successfully developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy.[17]
Exemplar Experimental Protocols
The following protocols are provided as illustrative examples based on established chemical transformations. Researchers should adapt these procedures based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of 5-(o-Tolyl)nicotinaldehyde via Suzuki-Miyaura Coupling
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Objective : To synthesize the title compound from commercially available starting materials.
-
Methodology :
-
To a round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture of THF and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).
-
Heat the reaction mixture to reflux (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(o-Tolyl)nicotinaldehyde.
-
Protocol 2: Reduction of 5-(o-Tolyl)nicotinaldehyde to [5-(o-Tolyl)pyridin-3-yl]methanol
-
Objective : To convert the aldehyde into the corresponding primary alcohol.[10]
-
Methodology :
-
Dissolve 5-(o-Tolyl)nicotinaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography if necessary.
-
Conclusion
5-(o-Tolyl)nicotinaldehyde represents a strategically important building block for drug discovery and organic synthesis. Its synthesis is accessible through robust cross-coupling methods, and its aldehyde functionality provides a versatile handle for constructing a wide range of more complex molecular architectures. The prevalence of its core structural motifs in biologically active compounds underscores its potential for the development of novel therapeutics, particularly in oncology and immunology. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical properties of this compound in their research endeavors.
References
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Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available from: [Link]
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Pharmacologyonline. Pharmacophore Designing, ADME-Tox Prediction and Synthesis of Some New Chalconesemicarbazones. Available from: [Link]
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